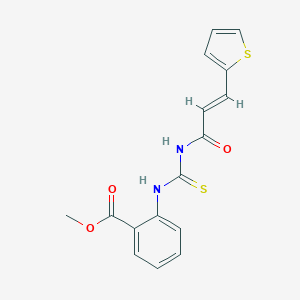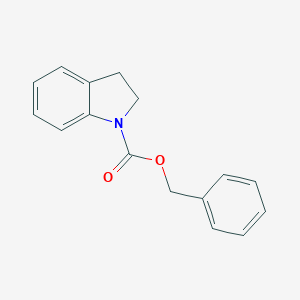
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, also known as MTATB, is a novel compound with potential applications in scientific research. MTATB belongs to the class of thioureido-containing compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-3 and leads to apoptosis.
Biochemical and Physiological Effects:
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also been shown to have anti-inflammatory effects. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in the inflammatory response. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high selectivity and sensitivity towards thiols. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is also stable under physiological conditions, making it suitable for use in biological samples. However, one limitation of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is that it is not water-soluble, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. One potential application is its use as a fluorescent probe for the detection of thiols in vivo. Another direction is the exploration of its potential as an anticancer agent, with further studies needed to elucidate its mechanism of action and optimize its effectiveness. Additionally, the development of water-soluble derivatives of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate may expand its potential applications in scientific research.
In conclusion, (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, or (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, is a promising compound for scientific research. Its potential applications in the detection of thiols and as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and optimize its effectiveness, but its high selectivity and sensitivity towards thiols and stability under physiological conditions make it a promising compound for future research.
Synthesemethoden
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate can be synthesized by reacting methyl 2-amino benzoate with thiophene-2-carboxaldehyde to form (E)-methyl 2-(3-thiophen-2-ylacryloyl)benzoate. This intermediate can be further reacted with thiourea to form (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. The synthesis of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is relatively simple and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is its use as a fluorescent probe for the detection of thiols. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has a high selectivity and sensitivity towards thiols, making it a valuable tool for detecting thiols in biological samples. (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-21-15(20)12-6-2-3-7-13(12)17-16(22)18-14(19)9-8-11-5-4-10-23-11/h2-10H,1H3,(H2,17,18,19,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDSRIFZBJDFN-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)

![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)
![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)
![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)


![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)
![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)


